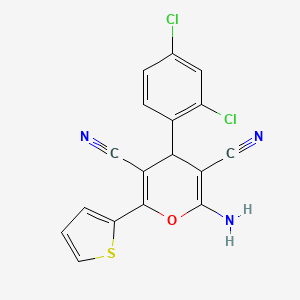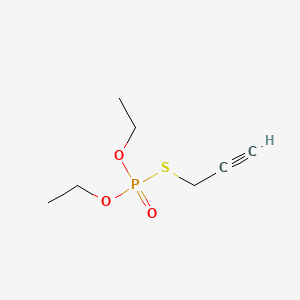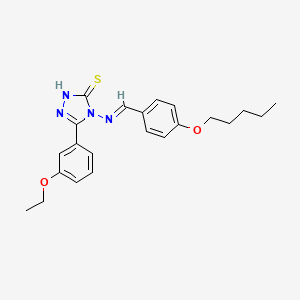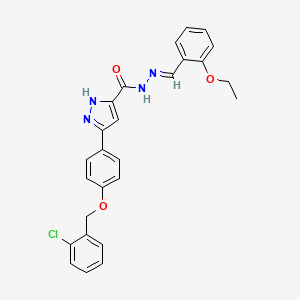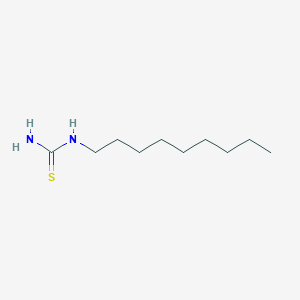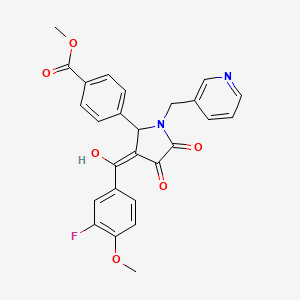
5alpha,6alpha-Epoxycholestane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha,6alpha-Epoxycholestane: is a derivative of cholesterol, specifically an oxysterol, which is formed through the epoxidation of cholesterol. This compound is known for its unique structure, which includes an epoxide ring at the 5,6 position of the cholestane backbone. It has been studied for its various biological activities and potential implications in health and disease.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5alpha,6alpha-Epoxycholestane can be synthesized through the epoxidation of cholesterol. This process typically involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), which react with the double bond in cholesterol to form the epoxide ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the epoxide ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would need to be optimized for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 5alpha,6alpha-Epoxycholestane undergoes various chemical reactions, including:
Reduction: The epoxide ring can be reduced to form diols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles can attack the epoxide ring, leading to ring-opening reactions and the formation of various substituted products.
Common Reagents and Conditions:
Hydration: Acidic or basic conditions with water.
Reduction: Reducing agents like LiAlH4.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Cholestane-3beta,5alpha,6beta-triol: from hydration.
Diols: from reduction.
Substituted cholestanes: from nucleophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry: 5alpha,6alpha-Epoxycholestane is used as a model compound to study the reactivity of epoxides and their transformations under various conditions .
Biology: In biological research, it is used to study the effects of oxysterols on cellular processes, including apoptosis, cholesterol metabolism, and membrane dynamics .
Medicine: The compound has been investigated for its potential role in diseases such as cancer and neurodegenerative disorders. It is also used to study the mechanisms of cholesterol-related diseases .
Industry: In the industrial sector, this compound is used in the synthesis of other bioactive molecules and as a standard in analytical chemistry for the quantification of oxysterols in biological samples .
Mecanismo De Acción
5alpha,6alpha-Epoxycholestane exerts its effects primarily through its interaction with cellular membranes and enzymes involved in cholesterol metabolism. The epoxide ring can react with nucleophiles in the cell, leading to the formation of bioactive compounds that modulate various cellular pathways. One key enzyme involved is cholesterol-5,6-epoxide hydrolase, which converts this compound to cholestane-3beta,5alpha,6beta-triol . This conversion is crucial for maintaining cholesterol homeostasis and preventing the accumulation of potentially toxic oxysterols.
Comparación Con Compuestos Similares
5beta,6beta-Epoxycholestane: Another epoxide derivative of cholesterol with a different stereochemistry at the 5,6 position.
Cholestane-3beta,5alpha,6beta-triol: The hydration product of 5alpha,6alpha-Epoxycholestane.
7-Ketocholesterol: An oxysterol formed through the oxidation of cholesterol at the 7 position.
Uniqueness: this compound is unique due to its specific epoxide ring structure, which imparts distinct chemical reactivity and biological activity compared to other oxysterols. Its ability to form bioactive metabolites and its involvement in cholesterol metabolism pathways highlight its significance in both research and potential therapeutic applications.
Propiedades
Número CAS |
20230-22-2 |
|---|---|
Fórmula molecular |
C27H46O |
Peso molecular |
386.7 g/mol |
Nombre IUPAC |
2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane |
InChI |
InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-11-12-22-20-17-24-27(28-24)15-7-6-14-26(27,5)23(20)13-16-25(21,22)4/h18-24H,6-17H2,1-5H3 |
Clave InChI |
OJFSRAVBTAGBIM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCCC5)C)O4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


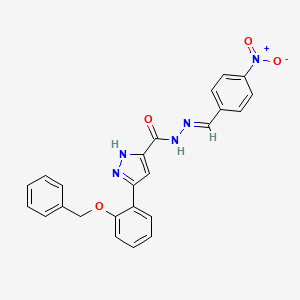

![4-[(4-aminophenyl)sulfonyl]-N-[(E)-phenylmethylidene]aniline](/img/structure/B12007360.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007364.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12007378.png)
